The compound can be classified under the broader category of quinazolinones, specifically as a substituted derivative with notable functional groups that enhance its biological activity. Quinazolinones are often synthesized due to their structural versatility and the ability to modify various substituents, making them valuable in drug design and development.
The synthesis of 2-(1-Hydroxyethyl)-4(3H)-quinazolinone can be achieved through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions.
The molecular structure of 2-(1-Hydroxyethyl)-4(3H)-quinazolinone can be represented as follows:
2-(1-Hydroxyethyl)-4(3H)-quinazolinone participates in various chemical reactions that enhance its utility in medicinal chemistry:
The mechanism of action for 2-(1-Hydroxyethyl)-4(3H)-quinazolinone is primarily attributed to its ability to interact with specific biological targets:
Data from studies indicate that derivatives of quinazolinones exhibit significant activity against various cell lines, suggesting a multifaceted mechanism involving both direct enzyme inhibition and receptor modulation .
Quantitative analyses such as solubility tests and stability assessments are crucial for determining practical applications in pharmaceuticals.
2-(1-Hydroxyethyl)-4(3H)-quinazolinone has several applications in scientific research:
The synthesis of 2-(1-hydroxyethyl)-4(3H)-quinazolinone derivatives relies on strategically designed multi-step cyclocondensation reactions. A foundational approach involves the Niementowski reaction, where anthranilic acid undergoes cyclization with formamide under thermal conditions to form the 4(3H)-quinazolinone core [3]. For more complex C2-substituted derivatives like 2-(1-hydroxyethyl) variants, a three-step sequence proves effective: (1) anthranilic acid (I) reacts with triethyl orthoacetate to form 2-methylbenzoxazin-4-one intermediate (II); (2) nucleophilic addition with 1-aminoethanol yields 3-(2-hydroxyethyl)-2-methyl-3H-quinazolin-4-one (III); (3) final aldehyde condensation introduces diverse C2 substituents [1] [3]. This pathway enables precise incorporation of the 1-hydroxyethyl group at the N3 position while permitting C2 functionalization.
Alternative routes employ ortho-substituted benzamide precursors. 2-(Pent-4-enamido)benzamides undergo thermal cyclocondensation in diphenyl ether at 230°C to yield 2-(buten-3-yl)quinazolin-4(3H)-ones—key intermediates for subsequent hydroxymethyl-functionalized pyrroloquinazolines [9]. Montmorillonite K10-catalyzed three-component reactions of isatoic anhydride, NH₄OAc, and aldehydes provide efficient access to 2,3-dihydroquinazolin-4(1H)-ones under ambient conditions, though this method yields reduced scaffolds [10].
Table 1: Key Cyclocondensation Methods for Quinazolinone Synthesis
Method | Conditions | Key Intermediate | Yield Range | Reference |
---|---|---|---|---|
Niementowski Synthesis | Anthranilic acid + formamide, Δ | 4(3H)-quinazolinone core | 60-75% | [3] |
Three-Step Cyclization | Anthranilic acid → II → III → product | 3-(2-Hydroxyethyl) intermediates | 63-91% | [1] |
Benzamide Cyclocondensation | Diphenyl ether, 230°C | 2-Alkenylquinazolinones | 62-91% | [9] |
Montmorillonite K10 Catalysis | RT, solvent-free | 2,3-Dihydroquinazolin-4(1H)-ones | 70-85% | [10] |
Energy-efficient techniques significantly enhance the synthesis of 2-(1-hydroxyethyl)quinazolinone derivatives. Microwave irradiation accelerates the cyclocondensation of 2-aminobenzamides with α-hydroxycarbonyl compounds, reducing reaction times from hours (traditional reflux) to 15 minutes with 20-25% yield improvements [9]. This method proves particularly valuable for electron-deficient substrates prone to decomposition under prolonged heating. Specific examples include the synthesis of 5-nitro- and 6-trifluoromethyl-substituted 2-(1-hydroxyethyl)quinazolinones, which exhibit enhanced antibacterial potency [1] [7].
Ultrasound-assisted Yb(OTf)₃-catalyzed reactions enable the synthesis of C2-alkenyl derivatives via coupling of 2-aminobenzonitrile with alkenoyl chlorides. This method achieves near-quantitative yields at 50°C within 30 minutes, compared to 12-hour conventional methods. The technique facilitates the synthesis of (E)-2-(4-hydroxystyryl)quinazolin-4(3H)-one—a derivative with dual antioxidant and antitumor activity [5] [9]. Reactive intermediates like Weinreb amides (23a-b) can be reduced to cinnamaldehydes (24a-b) using diisobutylaluminium hydride (DIBAL) under ultrasound, followed by cyclization to styrylquinazolinones (25a-b) [5].
Strategic fusion with bioactive heterocycles expands the pharmacological profile of 2-(1-hydroxyethyl)quinazolinone derivatives:
Table 2: Bioactive Hybrid Derivatives of 2-(1-Hydroxyethyl)quinazolinone
Hybrid Type | Representative Structure | Biological Activity | Potency | Reference |
---|---|---|---|---|
Thiazole | 3-(2-Hydroxyethyl)-2-(thiazol-4-yl) | Anti-MRSA | MIC = 0.03 μg/mL | [8] |
Triazolo-thiadiazole | Compound 6k | Anti-Xanthomonas oryzae | EC₅₀ = 28.2 μg/mL | [6] |
Styryl | (E)-2-(4-Hydroxystyryl) | Antioxidant (ABTS⁺ scavenging) | IC₅₀ = 3.1 μM | [5] |
Fluorinated Styryl | DKD-NIPERA-3f | Anti-oral cancer (CAL-27) | IC₅₀ = 12.86 μM | [4] |
Dihydroxyaryl | 2-(2,3-Dihydroxyphenyl) | Cu²⁺ chelation & radical scavenging | TEACCUPRAC = 2.34 mM Trolox eq | [5] |
The 1-hydroxyethyl side chain introduces a chiral center (C1') enabling stereospecific drug design. Crystallographic studies of 3-(2-hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one reveal a gauche conformation (O1-C7-C8-N2 torsion = -68.5°) stabilized by intramolecular N-H⋯O hydrogen bonding (2.806 Å) [8]. This conformational preference directs stereoselective synthesis:
Chiral pool approaches employ L-amino alcohols (e.g., phenylglycinol) in Niementowski-type cyclizations, yielding diastereomerically pure tetrahydroquinazolines with >95% de [3] [8]. Asymmetric induction using Evans' oxazolidinone auxiliaries during C2-acylation achieves 89% ee for 2-(1-hydroxyethyl) derivatives. PIFA-mediated oxidative cyclization of 2-(3-butenyl) precursors demonstrates moderate stereoselectivity (dr = 3:1) via iodonium-induced alkene activation, favoring the syn diastereomer in trifluoroethanol [9]. The absolute configuration (R or S) at C1' significantly impacts biological activity; for example, (S)-2-(1-hydroxyethyl)-6-fluoroquinazolin-4(3H)-one shows 5-fold higher PBP2a binding than its (R)-enantiomer [1] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3